m-PEG17-acid
CAS No.:
Cat. No.: VC13558478
Molecular Formula: C36H72O19
Molecular Weight: 808.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H72O19 |
|---|---|
| Molecular Weight | 808.9 g/mol |
| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C36H72O19/c1-39-4-5-41-8-9-43-12-13-45-16-17-47-20-21-49-24-25-51-28-29-53-32-33-55-35-34-54-31-30-52-27-26-50-23-22-48-19-18-46-15-14-44-11-10-42-7-6-40-3-2-36(37)38/h2-35H2,1H3,(H,37,38) |
| Standard InChI Key | AAJZUTNLESPXOT-UHFFFAOYSA-N |
| SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
| Canonical SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Introduction
Chemical and Physical Properties of m-PEG17-Acid
m-PEG17-acid belongs to the methoxy-PEG (mPEG) family, characterized by a 17-unit polyethylene glycol chain terminated with a carboxylic acid group. The compound’s structure ensures water solubility while maintaining compatibility with organic synthesis protocols. Key properties include:
| Property | Value |
|---|---|
| CAS Number | 2346581-96-0 |
| Molecular Formula | C36H72O19 |
| Molecular Weight | 808.95 g/mol |
| Purity (HPLC) | ≥98.52% |
| Appearance | White to off-white solid |
| Storage Conditions | -20°C (powder), -80°C (solvent) |
Nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) data confirm the structure . The carboxylic acid terminus allows covalent conjugation to amines or hydroxyls via carbodiimide-mediated coupling, making it ideal for bioconjugation .
Synthesis and Purification
The synthesis of m-PEG17-acid involves a four-step process optimized for high yield and purity, as detailed in patent KR100664969B1 :
Reaction with t-Butylbromoacetate
-
Alkoxylation: m-PEG (20 kDa) is dissolved in toluene, followed by partial distillation to remove solvents. Potassium t-butoxide and butanol are added under nitrogen to form an alkoxide intermediate.
-
Esterification: t-Butylbromoacetate is introduced, yielding mPEG-acetic acid after refluxing with sodium hydroxide.
-
Acidification: The product is neutralized with hydrochloric acid and extracted using methylene chloride.
-
Crystallization: Ethyl ether precipitates mPEG-acetic acid with 95% yield and >95% purity .
Reduction to m-PEG17-Acid
The ester intermediate undergoes borohydride reduction:
-
Reduction: NaBH4 in methanol reduces the ester to a primary alcohol.
-
Purification: Crystallization with ethyl ether yields m-PEG17-acid at >99% purity (HPLC) and polydispersity <1.05 .
This method minimizes side reactions and ensures batch-to-batch consistency, critical for pharmaceutical applications.
Applications in Targeted Protein Degradation
m-PEG17-acid’s primary application lies in PROTAC development, where it serves as a spacer between target-binding molecules (e.g., kinase inhibitors) and E3 ligase ligands (e.g., thalidomide analogs) . Key advantages include:
Optimal Linker Length
The 17-unit PEG chain provides:
-
Flexibility: Ensures proper orientation between target protein and E3 ligase.
-
Solubility: Enhances biocompatibility and reduces aggregation.
-
Protease Resistance: PEG’s inert nature prevents enzymatic cleavage in vivo .
Case Study: BTK Degradation
In a representative study, m-PEG17-acid linked a Bruton’s tyrosine kinase (BTK) inhibitor to cereblon ligands. The resulting PROTAC achieved >90% BTK degradation in lymphoma cells at 10 nM, demonstrating the linker’s efficacy .
Future Directions
Research priorities include:
-
Alternative Linker Designs: Comparing m-PEG17-acid with alkyl or piperazine-based spacers.
-
In Vivo Pharmacokinetics: Evaluating tissue distribution and clearance rates.
-
Toxicology Profiles: Assessing immunogenicity of PEGylated constructs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume